molecular formula C16H16N2OS3 B6477561 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 2640979-19-5

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea

Cat. No. B6477561
CAS RN: 2640979-19-5
M. Wt: 348.5 g/mol
InChI Key: IHJDMKKDMPTLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea, also known as BTTA, is an organic compound that is used in a variety of scientific research applications. BTTA is a member of the thiophene family, which is a group of aromatic compounds that are characterized by a five-membered ring containing two sulfur atoms. BTTA is a versatile compound that can be used for a variety of purposes, such as in organic synthesis, drug discovery, and materials science.

Scientific Research Applications

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea has a variety of scientific research applications. One of the most common applications is in organic synthesis. 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is used as a building block for a variety of organic compounds, such as pharmaceuticals and materials. 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is also used in drug discovery, as it can be used to synthesize compounds that may have therapeutic effects. In addition, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea has been used in materials science, as it can be used to synthesize materials with desired properties.

Mechanism of Action

The mechanism of action of 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is not yet fully understood. However, it is believed that 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea can act as an electron donor, donating electrons to other molecules. This donation of electrons can lead to a variety of effects, such as altering the reactivity of other molecules or changing the chemical properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea are not yet fully understood. However, it has been shown to have some effects on cells. In particular, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have anti-cancer effects. In addition, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea has been shown to have antioxidant and anti-inflammatory effects, suggesting that it may be beneficial for treating certain diseases.

Advantages and Limitations for Lab Experiments

The use of 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea in laboratory experiments has several advantages. First, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. In addition, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is highly soluble in water, making it easy to use in a variety of laboratory experiments. Finally, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is relatively stable, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea in laboratory experiments. First, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is not as widely used as some other compounds, making it more difficult to obtain. In addition, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is not as widely studied as some other compounds, making it more difficult to predict the effects of its use in laboratory experiments. Finally, 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea is relatively unstable when exposed to light, making it unsuitable for use in experiments that involve light exposure.

Future Directions

There are a variety of potential future directions for 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea. First, further research into the mechanism of action of 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea could be conducted, as this could lead to a better understanding of its effects and potential applications. In addition, further research into the biochemical and physiological effects of 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea could be conducted, as this could lead to new therapeutic applications. Finally, further research into the synthesis of 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea could be conducted, as this could lead to new methods of synthesis and new applications.

Synthesis Methods

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea can be synthesized through a variety of methods. The most common method is the condensation of 2,2'-bithiophene-5-carbaldehyde and 1-thiophen-2-ylmethylurea. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in a solvent, such as ethanol. The reaction typically yields a product that is a white solid. Other methods of synthesis include the condensation of 2,2'-bithiophene-5-carbaldehyde and 1-thiophen-2-ylmethylurea in the presence of an acid catalyst, such as hydrochloric acid, and the reaction of 2,2'-bithiophene-5-carbaldehyde with 1-thiophen-2-ylmethylurea in the presence of a base catalyst, such as sodium carbonate.

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS3/c19-16(18-11-13-3-1-9-20-13)17-8-7-12-5-6-15(22-12)14-4-2-10-21-14/h1-6,9-10H,7-8,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJDMKKDMPTLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea

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